REACTION_CXSMILES
|
[CH:1]([O:4][CH:5]([CH3:7])[CH3:6])(C)C.[Na].BrC1[S:11][CH:12]=[CH:13][N:14]=1>CC(O)C>[CH:5]([O:4][C:1]1[S:11][CH:12]=[CH:13][N:14]=1)([CH3:7])[CH3:6] |f:0.1,^1:7|
|
Name
|
sodium isopropyloxide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C.[Na]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CN1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
was added water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethylether
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated brine, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.39 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |